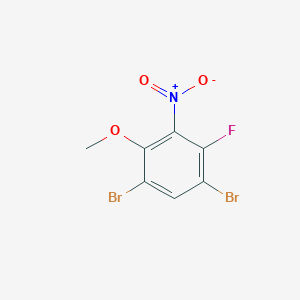
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene is an aromatic compound with the molecular formula C7H4Br2FNO3 It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, methoxy, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of bromine atoms to specific positions on the benzene ring.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Addition of the methoxy group.
Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 1,5-Dibromo-2-fluoro-4-methoxy-3-aminobenzene .
科学研究应用
1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,5-Dibromo-2-fluoro-4-methoxy-3-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved can vary and are often the subject of detailed mechanistic studies .
相似化合物的比较
Similar Compounds
1,3-Dibromo-5-fluoro-2-methoxybenzene: Similar structure but different substitution pattern.
1,4-Dibromo-2-fluorobenzene: Lacks the nitro and methoxy groups.
1,5-Dibromo-2-fluoro-4-methoxybenzene: Lacks the nitro group.
Uniqueness
The presence of both electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups on the benzene ring allows for diverse chemical transformations and interactions .
属性
IUPAC Name |
1,5-dibromo-2-fluoro-4-methoxy-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO3/c1-14-7-4(9)2-3(8)5(10)6(7)11(12)13/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPEYNTNFTMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Br)Br)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)
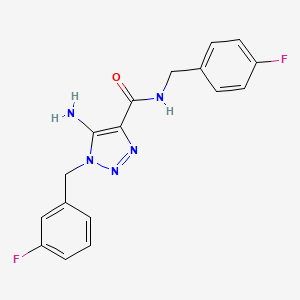
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2539075.png)
![tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate hydrochloride](/img/structure/B2539078.png)
![2-{[1,1'-biphenyl]-2-yloxy}-N'-(6-fluoropyridine-3-carbonyl)acetohydrazide](/img/structure/B2539080.png)
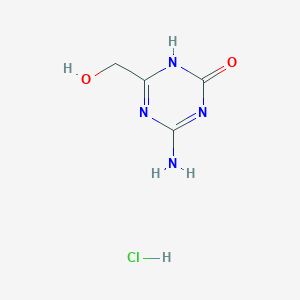
![8-hexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2539082.png)
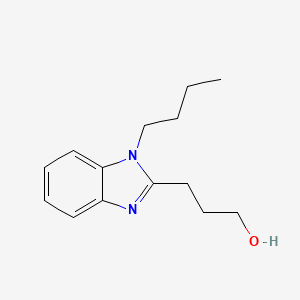
![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)
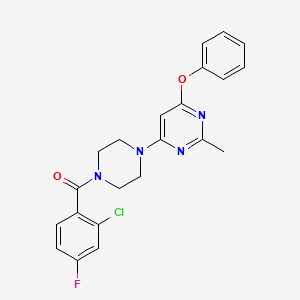
![N-(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539089.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2539090.png)
![6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2539091.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)ethanesulfonyl fluoride](/img/structure/B2539095.png)
